(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
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Overview
Description
(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a chiral amino acid derivative with a unique cyclopentene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to induce the desired enantioselectivity. For example, the asymmetric synthesis of similar compounds has been achieved using chiral nickel (II) complexes of glycine Schiff bases .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound’s unique structure allows it to interact with various biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral amino acid derivative with a cyclopropane ring structure.
(2S,3R)-3-methylglutamate: A biologically significant amino acid with a different ring structure.
Uniqueness
(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is unique due to its cyclopentene ring structure, which imparts distinct chemical and biological properties. Its specific stereochemistry and functional groups make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJHYGBXSCMJL-UYXJWNHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130931-85-0 |
Source
|
Record name | 2-Cyclopentene-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130931-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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